4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3-methylphenyl)benzenesulfonamide
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Overview
Description
4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3-methylphenyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a pyrazole moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3-methylphenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the dimethylphenyl group: This step involves the alkylation of the pyrazole ring with a suitable dimethylphenyl halide.
Formation of the sulfonamide group: This is typically done by reacting the amine group with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted derivatives with nitro, halogen, or other functional groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfonamide-sensitive enzymes.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3-methylphenyl)benzenesulfonamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The pyrazole ring may also interact with specific binding sites, further enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-({[1-(3,4-dimethylphenyl)ethyl]amino}benzonitrile): Similar structure but with a nitrile group instead of a sulfonamide group.
4-({[1-(3,4-dimethylphenyl)ethyl]amino}benzamide): Similar structure but with an amide group instead of a sulfonamide group.
Uniqueness
The presence of both the pyrazole ring and the sulfonamide group in 4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3-methylphenyl)benzenesulfonamide makes it unique compared to other similar compounds. This combination of functional groups can result in unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H26N4O3S |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C26H26N4O3S/c1-17-6-5-7-22(14-17)29-34(32,33)24-12-9-21(10-13-24)27-16-25-20(4)28-30(26(25)31)23-11-8-18(2)19(3)15-23/h5-16,28-29H,1-4H3 |
InChI Key |
FHWHCKJBNOYNDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NN(C3=O)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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